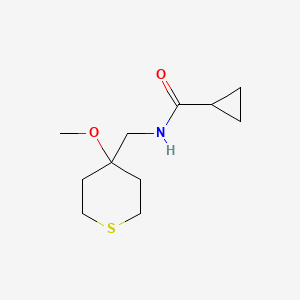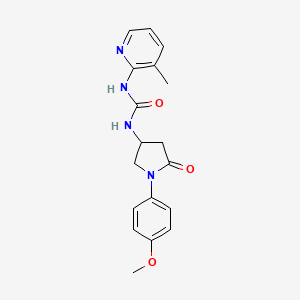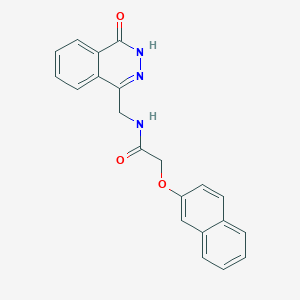![molecular formula C11H14ClF3N4OS B2501599 2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one CAS No. 2411285-39-5](/img/structure/B2501599.png)
2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including a trifluoromethyl group, a thiadiazole ring, a diazepane ring, and a chloropropanone group . Trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their ability to modify the properties of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the trifluoromethyl group might undergo reactions with nucleophiles, and the chloropropanone group might be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a trifluoromethyl group might increase its lipophilicity, affecting its solubility and stability .準備方法
Synthetic Routes and Reaction Conditions:
Route A: The synthesis begins with the chlorination of a suitable precursor, which involves the reaction of a chlorinating agent with a diazepane derivative to introduce the chlorine atom. The resulting intermediate is then coupled with a thiadiazole derivative under controlled conditions to form the final product.
Route B: Another approach involves the formation of the thiadiazole ring first, followed by the introduction of the diazepane moiety through a nucleophilic substitution reaction. This method may offer better control over the regioselectivity of the reaction.
Industrial Production Methods:
Method 1: Large-scale production can be achieved through continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistency.
Method 2: Batch synthesis is also common, where the reactants are mixed in a single reactor and the product is isolated after the reaction is complete. This method is flexible and suitable for small to medium-scale production.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazepane ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The presence of the chlorine atom and the trifluoromethyl group makes the compound susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction Reagents: Lithium aluminum hydride (LAH) or hydrogenation using a palladium catalyst.
Substitution Reagents: Sodium methoxide or potassium hydroxide in polar solvents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced diazepane derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound's unique structure makes it an interesting subject for structural studies and reaction mechanism investigations. It is also used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have been studied for potential biological activities, including antimicrobial and antiviral properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of biologically active compounds.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the field of neurochemistry, given the presence of the diazepane ring.
Industry: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings, due to the presence of the trifluoromethyl group.
Mechanism of Action: The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The diazepane ring can mimic the structure of neurotransmitters, potentially modulating neural pathways. The trifluoromethyl group can enhance binding affinity to target proteins, increasing the compound's potency.
類似化合物との比較
1-[4-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]diazepane
2-Chloro-1-[4-(1,3,4-thiadiazol-2-yl)-1,4-diazepan-1-yl]ethanone
1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one
特性
IUPAC Name |
2-chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N4OS/c1-7(12)8(20)18-3-2-4-19(6-5-18)10-17-16-9(21-10)11(13,14)15/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTHIXCXIHUUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2501518.png)

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![(Z)-methyl 3-allyl-2-((3-methoxy-2-naphthoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2501521.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2501525.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)
![2-{[4-(3-chlorophenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501528.png)
![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B2501533.png)
![ethyl 4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2501534.png)


![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)
